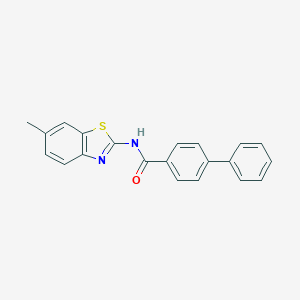

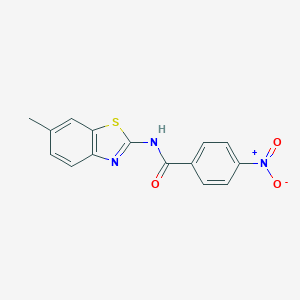

N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

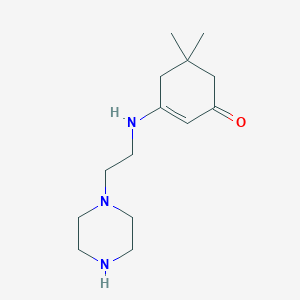

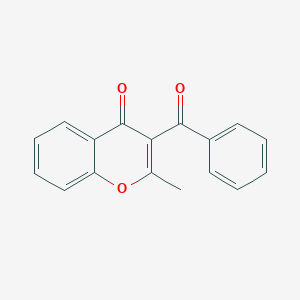

Molecular Structure Analysis

The molecular structure of “N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide” is characterized by the presence of a benzothiazole ring, which is a bicyclic compound consisting of benzene and thiazole rings . The compound also contains a phenyl group and an amide group .Scientific Research Applications

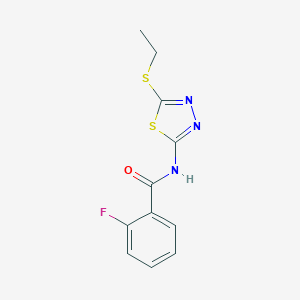

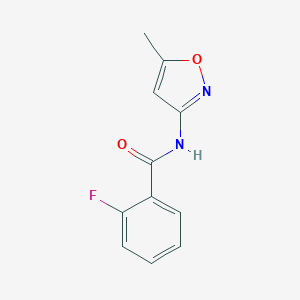

Therapeutic Potential and Anticancer Applications

Benzothiazole derivatives, including compounds structurally related to N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide, have been identified for their extensive pharmaceutical applications. These compounds exhibit a broad spectrum of biological activities, such as antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. Specifically, 2-arylbenzothiazoles are recognized for their potential as antitumor agents, with some derivatives in clinical use for treating various diseases and disorders. The structural simplicity and synthesis ease make benzothiazoles attractive for developing chemotherapeutic agents, especially for cancer treatment, where they serve as ligands to various biomolecules (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Structural Modifications for Chemotherapeutics

Recent advances in the structural modification of benzothiazole scaffolds have led to the development of new antitumor agents. These modifications aim to enhance the biological profile and synthetic accessibility of benzothiazoles, making them promising candidates for chemotherapeutic applications. The review of structural modifications and the development of benzothiazole derivatives and their conjugates highlights their potential in cancer chemotherapy, emphasizing the need for further studies to fully characterize their toxicity and clinical usage as safe drugs (Ahmed et al., 2012).

Importance in Medicinal Chemistry

Benzothiazoles are integral to many natural and synthetic bioactive molecules, showing activities across a range of pharmacological areas, including antiviral, antimicrobial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer properties. The diversity of activities and lesser toxic effects of benzothiazole derivatives underscore their significance in medicinal chemistry, providing a rich area for future drug discovery and development (Bhat & Belagali, 2020).

Mechanism of Action

Target of Action

The primary target of N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potential target for anti-tubercular compounds .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function. This inhibition disrupts the synthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The affected pathway is the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to downstream effects such as compromised cell wall integrity and potentially, cell death .

Result of Action

The molecular and cellular effects of the compound’s action result in the disruption of the mycobacterial cell wall. This can potentially lead to cell death, thereby exerting an anti-tubercular effect .

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They interact with various enzymes and proteins, potentially influencing biochemical reactions .

Cellular Effects

Benzothiazole derivatives have been reported to have anticancer properties against breast cancer cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzothiazole derivatives have been suggested to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been synthesized and studied for their in vitro and in vivo activity .

Dosage Effects in Animal Models

Benzothiazole derivatives have been studied for their antidiabetic activity .

Metabolic Pathways

Benzothiazole derivatives have been synthesized using various synthetic pathways .

Transport and Distribution

Benzothiazole derivatives have been studied for their potential as drug candidates .

Subcellular Localization

Benzothiazole derivatives have been studied for their potential as drug candidates .

Properties

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2OS/c1-14-7-12-18-19(13-14)25-21(22-18)23-20(24)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSDHQVGLPWVDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid](/img/structure/B437994.png)

![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B437995.png)

![ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B438003.png)

![2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B438007.png)

![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B438014.png)